4-(4-Trifluoromethylbenzoyl)quinoline; 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

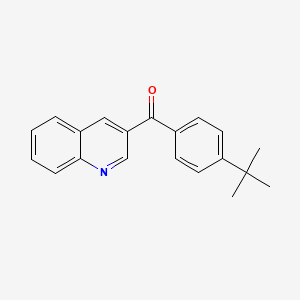

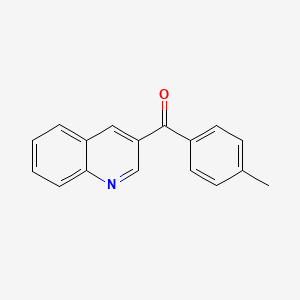

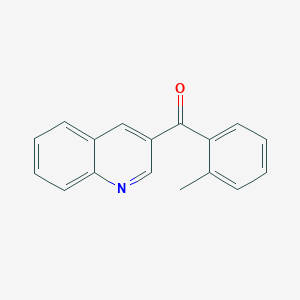

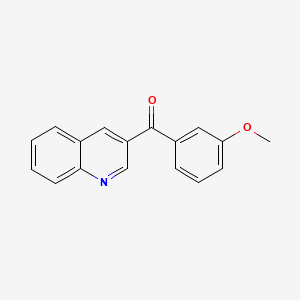

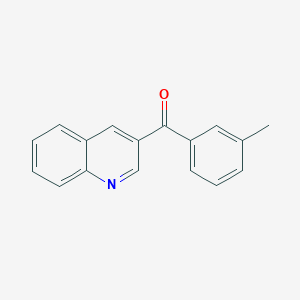

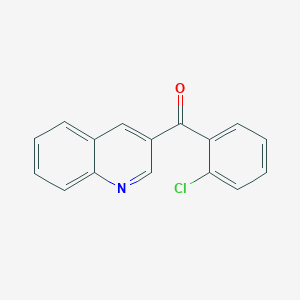

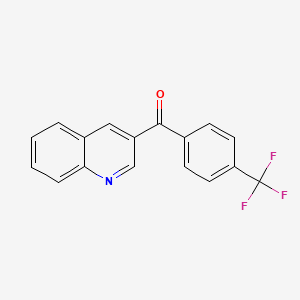

4-(4-Trifluoromethylbenzoyl)quinoline is a chemical compound with the molecular formula C17H10F3NO. It is a derivative of quinoline, an organic compound derived from quinoline . Quinoline and its derivatives have been widely used in medicinal and industrial chemistry due to their diverse range of biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Quinoline derivatives play a crucial role in drug discovery. Researchers have explored various synthetic protocols to functionalize the quinoline scaffold for potential pharmaceutical applications. The compound’s versatility makes it an attractive starting point for lead optimization. Classical synthesis methods, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach, have been employed to construct the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to its functionalization. These efforts aim to address synthesis drawbacks and minimize environmental side effects .

Other Fields

Beyond the mentioned applications, quinoline derivatives have relevance in fields like supramolecular chemistry, organic synthesis, and analytical chemistry.

Mecanismo De Acción

Target of Action

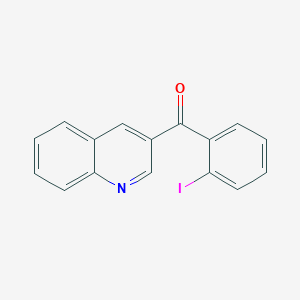

The primary targets of 3-(4-Trifluoromethylbenzoyl)quinoline, also known as Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone, are bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination .

Mode of Action

Quinolines, including 3-(4-Trifluoromethylbenzoyl)quinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction results in the inhibition of bacterial DNA replication, leading to cell death .

Biochemical Pathways

The action of 3-(4-Trifluoromethylbenzoyl)quinoline affects the DNA replication pathway in bacteria. By inhibiting the function of gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to DNA fragmentation and ultimately bacterial cell death .

Result of Action

The result of the action of 3-(4-Trifluoromethylbenzoyl)quinoline is the death of bacterial cells. By inhibiting the function of gyrase and topoisomerase IV, the compound prevents DNA replication, leading to DNA fragmentation and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Trifluoromethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media

Propiedades

IUPAC Name |

quinolin-3-yl-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-5-11(6-8-14)16(22)13-9-12-3-1-2-4-15(12)21-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDMEBROFGDKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Trifluoromethylbenzoyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.